REACTION_CXSMILES
|
C([S:9][CH2:10][CH:11]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[C:12]([OH:14])=[O:13])(=O)C1C=CC=CC=1>COCCN>[SH:9][CH2:10][CH:11]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[C:12]([OH:14])=[O:13]
|
Name
|
S-Benzoyl-2-mercaptomethylglutaric acid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)SCC(C(=O)O)CCC(=O)O
|
Name
|
captioned product
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 2 hours at 0° C. and at 30° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0°-5° C
|
Type
|
CUSTOM
|
Details
|
The thick viscous liquid was evaporated at 60° C. under vacuum to a transparent gel
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in oxygen-free water (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to a thick gel
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of EtOAc/hexane
|
Type
|
TEMPERATURE
|
Details
|
cooled to -18° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The white precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at room temperature
|
Type
|
CUSTOM
|
Details
|
to yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |